N-(4-butylphenyl)-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
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Overview
Description
N-(4-BUTYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazolopyrazine core, a butylphenyl group, and a chlorophenylmethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolopyrazine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-BUTYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-BUTYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BUTYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BUTYLPHENYL)-2-(8-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE
- N-(4-BUTYLPHENYL)-2-(8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE
Uniqueness
N-(4-BUTYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE is unique due to the presence of the chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H24ClN5O2S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-(4-butylphenyl)-2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C24H24ClN5O2S/c1-2-3-4-17-7-11-20(12-8-17)27-21(31)15-30-24(32)29-14-13-26-23(22(29)28-30)33-16-18-5-9-19(25)10-6-18/h5-14H,2-4,15-16H2,1H3,(H,27,31) |
InChI Key |
TUJAXBXREXLFNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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